4-Bromo-3-methoxypicolinonitrile
Overview
Description
4-Bromo-3-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromo group at the 4th position and a methoxy group at the 3rd position . The InChI code for this compound is 1S/C7H5BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-3-methoxypicolinonitrile serves as a versatile intermediate in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For instance, it's utilized in the synthesis of 3-alkynyl-4-bromo(cinnolines) through Richter-type cyclization, highlighting its utility in constructing complex aromatic systems with potential applications in drug discovery and material science (Vinogradova, Sorokoumov, & Balova, 2009). Additionally, this compound has been implicated in the synthesis of bromophenol derivatives from marine red algae, indicating its significance in exploring natural products with antioxidant properties (Li, Li, Gloer, & Wang, 2012).
Antioxidant Properties
The bromophenol derivatives synthesized using this compound from marine sources like Rhodomela confervoides have demonstrated potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants, contributing to the preservation of food quality and health promotion (Li, Li, Gloer, & Wang, 2011).
Pharmaceutical Applications
This compound is a key building block in the development of pharmacologically active compounds. For example, it has been used in the synthesis of PHD2 inhibitors, offering a promising avenue for the treatment of anemia (Lei et al., 2015). This underscores its role in the synthesis of novel therapeutic agents.
Photodynamic Therapy (PDT)
The compound has also been utilized in the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with Schiff base groups containing benzenesulfonamide. Such compounds exhibit remarkable potential for Type II photosensitizers in PDT, highlighting the importance of this compound in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Molecular and Material Sciences
The reactivity and structural modification potential of this compound enable the exploration of new materials and molecular structures. For instance, its role in the synthesis of nitrogen-containing bromophenols offers insights into the design of molecules with enhanced antioxidant activities, relevant in food chemistry and material sciences (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methoxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(8)2-3-10-6(7)4-9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWXCXENXZVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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